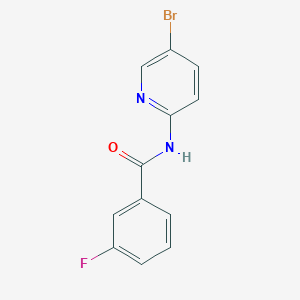

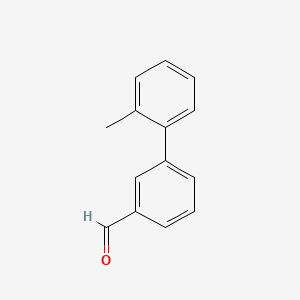

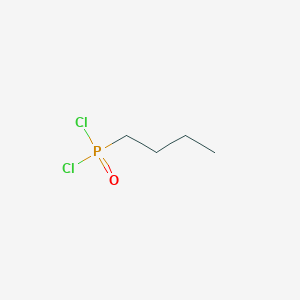

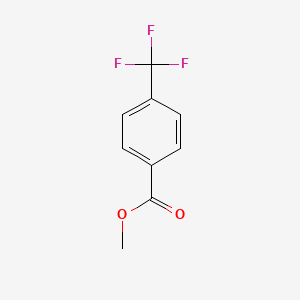

![molecular formula C5H12BrO3P B1332122 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane CAS No. 66197-72-6](/img/structure/B1332122.png)

1-[Bromomethyl(ethoxy)phosphoryl]oxyethane

説明

1-[Bromomethyl(ethoxy)phosphoryl]oxyethane is a compound that can be inferred to have a bromomethyl group attached to an ethoxy phosphoryl group, with these substituents linked through an ethane backbone. While the specific compound is not directly mentioned in the provided papers, related compounds and methodologies can provide insight into its potential characteristics and synthetic routes.

Synthesis Analysis

The synthesis of related phosphorus-containing compounds has been demonstrated through various methods. For instance, the synthesis of 1-ethoxycarbonylmethyl-3-ethyl-1,2,3,4-tetrahydro-4-oxo-1,3,2-benzodiazaphosphorin-2-carboxamide 2-oxides involves a one-pot procedure where α-amino acid esters or α-aminophosphonates react with bis(trichloromethyl) carbonate to yield corresponding isocyanates, which then react with a phosphorus reagent containing a P–H bond . Similarly, (Z)-1-Bromo-2-methyl-1-butene is synthesized from butanone using a Wittig-Horner reaction, which could be analogous to the synthesis of 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane can be complex, as seen in the crystal structures of related compounds. For example, the crystal structures of 4,5-bis(bromomethyl)-1,3-dithiol-2-one and 4,5-bis[(dihydroxyphosphoryl)methyl]-1,3-dithiol-2-one show molecules residing on a twofold symmetry axis with substituents projecting above and below the plane of the ring . This suggests that 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane may also exhibit interesting structural features, potentially influencing its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of bromomethyl and ethoxy phosphoryl groups can lead to various chemical transformations. For instance, bromodecarboxylation reactions have been used to convert (E)-3-aryl-2-(diethoxyphosphoryl)acrylic acids to diethyl (Z)-2-aryl-1-bromovinylphosphonates . This indicates that the bromomethyl group in 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane could potentially undergo similar reactions, facilitating the synthesis of other valuable compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing bromomethyl and ethoxy phosphoryl groups can be diverse. For example, the oxazole derivative ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate has been characterized by various spectroscopic techniques and single-crystal X-ray diffraction, revealing intramolecular and intermolecular hydrogen bonding . Additionally, the cis and trans isomers of 3-(diphenylhydroxymethyl)-2-ethoxy-2-oxo-1,2-oxaphosphorinane have been studied, showing the influence of molecular structure on hydrogen bonding patterns . These studies suggest that 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane would also have specific spectroscopic signatures and crystallographic parameters that could be analyzed to determine its properties.

科学的研究の応用

Synthesis and Pharmaceutical Applications

1-[Bromomethyl(ethoxy)phosphoryl]oxyethane has been employed in the synthesis of various compounds with potential pharmaceutical applications. For instance, it has been used in the novel synthesis of cis-3,5-disubstituted morpholine derivatives, which are significant in medicinal chemistry (D’hooghe et al., 2006). Additionally, its role in the creation of 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines demonstrates its versatility in synthesizing acyclic nucleoside phosphonate analogues with antiviral activity (Hocková et al., 2003).

Chemical and Material Sciences

This compound is also significant in chemical and material sciences. For instance, its derivatives have been synthesized for use in flame retardants in flexible polyurethane foam, indicating its potential in developing safer materials (Zhou et al., 2021). Additionally, 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane's derivatives have been explored in the synthesis of short polyoxyethylene-based heterobifunctional cross-linking reagents, which are significant in bioconjugate chemistry (Frisch et al., 1996).

Conformational Studies and Structural Analysis

In the realm of structural chemistry, studies involving derivatives of 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane have contributed to understanding the geometrical structures of phosphorus-containing heterocycles (Arbuzov et al., 1978). Such research is crucial for the development of new materials and compounds with specific physical and chemical properties.

Diverse Chemical Reactions and Synthesis

The versatility of 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane is evident in its application across diverse chemical reactions and syntheses. For example, it has been used in the preparation of S14161 and its analogues, showcasing its role in the development of novel antitumor agents (Yin et al., 2013). Additionally, it has been employed in the synthesis of ethyl (diethoxymethyl)phosphinate derivatives, further demonstrating its utility in creating compounds with potential applications in material science and pharmacology (Yoshifuji et al., 1993).

作用機序

Target of Action

As an organophosphate ester, it may interact with various enzymes and receptors in the body, particularly those involved in the regulation of nerve impulses.

Action Environment

The action, efficacy, and stability of 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane can be influenced by various environmental factors . These may include temperature, pH, and the presence of other substances that can interact with the compound.

特性

IUPAC Name |

1-[bromomethyl(ethoxy)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12BrO3P/c1-3-8-10(7,5-6)9-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXOAUCOLUGCQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CBr)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336431 | |

| Record name | Diethyl bromomethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66197-72-6 | |

| Record name | Diethyl bromomethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diethyl (bromomethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。